molecular formula C76H100ClN15O17S B10838983 [D-Gln3,Ncy(SO2,isopropyl)7]acyline

[D-Gln3,Ncy(SO2,isopropyl)7]acyline

Katalognummer B10838983
Molekulargewicht: 1563.2 g/mol
InChI-Schlüssel: FVPKWKBSMZRQEW-RKSVTEAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[D-Gln3,Ncy(SO2,isopropyl)7]acyline is a synthetic peptide analog known for its potent antagonistic activity against the gonadotropin-releasing hormone receptor (GnRHR).

Vorbereitungsmethoden

The synthesis of [D-Gln3,Ncy(SO2,isopropyl)7]acyline involves multiple steps, including the incorporation of specific amino acids and the introduction of sulfonamide groups. The synthetic route typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and protecting groups such as Fmoc to ensure selective reactions .

Industrial production methods for this compound would likely involve scaling up the SPPS process, optimizing reaction conditions to maximize yield and purity, and employing advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product .

Analyse Chemischer Reaktionen

[D-Gln3,Ncy(SO2,isopropyl)7]acyline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups that enhance the compound’s activity or stability .

Wissenschaftliche Forschungsanwendungen

[D-Gln3,Ncy(SO2,isopropyl)7]acyline has a wide range of scientific research applications:

Wirkmechanismus

[D-Gln3,Ncy(SO2,isopropyl)7]acyline exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), thereby inhibiting the receptor’s activity. This inhibition prevents the release of gonadotropic hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive function. The molecular targets involved include the GnRHR and associated signaling pathways that regulate hormone secretion .

Vergleich Mit ähnlichen Verbindungen

[D-Gln3,Ncy(SO2,isopropyl)7]acyline is unique due to its specific modifications, such as the incorporation of sulfonamide groups and the use of D-amino acids. Similar compounds include other GnRHR antagonists like cetrorelix and degarelix, which also inhibit GnRHR but differ in their chemical structure and specific modifications . These differences can affect their potency, stability, and therapeutic applications.

Eigenschaften

Molekularformel

C76H100ClN15O17S

Molekulargewicht

1563.2 g/mol

IUPAC-Name

(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1S)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfonylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C76H100ClN15O17S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(110(108,109)43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75+/m1/s1

InChI-Schlüssel

FVPKWKBSMZRQEW-RKSVTEAUSA-N

Isomerische SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C

Kanonische SMILES

CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.